REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([C:17]([F:20])([F:19])[F:18])[CH:11]=1>C(Cl)(Cl)(Cl)Cl>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][Br:1])=[C:12]([C:17]([F:18])([F:19])[F:20])[CH:11]=1
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Name
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|
Quantity
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1.49 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)C)C(F)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
was subjected to silica gel column chromatography (eluting solvent: n-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CBr)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |